![molecular formula C16H15N3O4 B2636161 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one CAS No. 862484-57-9](/img/structure/B2636161.png)
1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
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Description
1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one is a synthetic compound that belongs to the quinoline class of compounds. It has been found to exhibit various biological activities and has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Pro-drug Development for Cancer Therapy
The research on related nitrofuranylmethyl derivatives of anticancer drugs indicates the potential of such compounds, including 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one, for use as pro-drugs. These compounds can be activated in hypoxic conditions commonly found in solid tumors, releasing the parent therapeutic drug selectively at the site of the tumor. This strategy aims to minimize systemic toxicity while maximizing the therapeutic efficacy of anticancer treatments (Berry et al., 1997).
Antimicrobial and Antifungal Activities
Derivatives of quinolinones, including structures similar to 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds show promising activities against various bacterial and fungal pathogens, highlighting their potential for development into new antimicrobial agents (Nagaraja et al., 2007).
Development of Heterocyclic Compounds
The synthesis and functionalization of heterocyclic compounds, including furan and quinoline derivatives, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Research into the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives investigates the antimicrobial activities of these compounds, providing insights into their potential therapeutic applications (Nagaraja et al., 2007).
Synthesis of Functionalized Furan-2-one
In a study exploring the synthesis of functionalized furan-2-one derivatives, researchers have developed methods for generating compounds that may serve as intermediates for further chemical transformations. Such research underscores the versatility of furan derivatives in synthetic organic chemistry, paving the way for the creation of novel compounds with potential applications in drug development and beyond (Sobenina et al., 2011).
Antioxidant and Antimicrobial Activity
Further investigations into the derivatives of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one have shown that certain compounds exhibit antioxidant and antimicrobial activities. These studies highlight the potential for developing new therapeutic agents that can mitigate oxidative stress and combat microbial infections (Devi et al., 2010).
properties
IUPAC Name |
1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-9,17H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXGJXZHGXNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319605 |
Source
|
Record name | 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |
CAS RN |
862484-57-9 |
Source
|
Record name | 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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